4-Pentyn-2-ol, (2R)-

Description

Structure and Properties

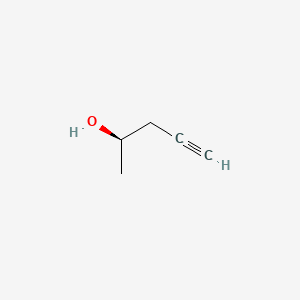

(2R)-4-Pentyn-2-ol (CAS 2117-11-5) is a chiral secondary alcohol with the molecular formula C₅H₈O, a molecular weight of 84.12 g/mol, and a triple bond at the 4th position (Figure 1). It is characterized by a hydroxyl group at the 2nd carbon in the (R)-configuration. Key physical properties include a boiling point of 126–127°C, density of 0.892–0.896 g/cm³, and flash point of 37°C .

Synthesis

The compound is synthesized via stereoselective methods, such as the reaction of (R)-propylene oxide with lithium acetylide-ethylene diamine complex in DMSO, yielding the (R)-enantiomer with optical purity (e.g., [α]D²⁰ = -21.3° in CHCl₃) .

Applications

(2R)-4-Pentyn-2-ol serves as a key intermediate in organic synthesis, including:

Properties

CAS No. |

159407-28-0 |

|---|---|

Molecular Formula |

C5H8O |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

(2R)-pent-4-yn-2-ol |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m1/s1 |

InChI Key |

JTHLRRZARWSHBE-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CC#C)O |

Canonical SMILES |

CC(CC#C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Basic Information

4-Pentyn-2-ol is an alkyne alcohol with the molecular formula C₅H₈O. Its structure includes a hydroxyl group (-OH) attached to a carbon chain that contains a triple bond. This unique configuration allows it to participate in various chemical reactions, making it useful in synthesis and analytical studies.

Quantitative Structure-Activity Relationship Studies

One of the prominent applications of 4-Pentyn-2-ol is in Quantitative Structure-Activity Relationship (QSAR) studies. These studies are crucial for understanding the toxicological profiles of organic compounds in environmental contexts. Researchers utilize 4-Pentyn-2-ol to model and predict the toxic effects of similar compounds, aiding in regulatory assessments and environmental safety evaluations .

Synthesis of Organometallic Compounds

4-Pentyn-2-ol plays a significant role in the preparation of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes . This application highlights its utility in organometallic chemistry, where it serves as a precursor for synthesizing complex organometallic structures that can be used in catalysis and material science .

Cycloaddition Reactions

The compound is also utilized in the synthesis of C-aryl glycosides through cycloaddition reactions with aryl nitrile oxides. This process is essential for developing glycosides, which have applications in pharmaceuticals and biochemistry due to their biological activity .

Synthesis of Nitrogen Heterocycles

Research has demonstrated the use of 4-Pentyn-2-ol in synthesizing nitrogen heterocycles, which are important in medicinal chemistry. For instance, studies involving the synthesis of hyacinthacines from related alkynes illustrate its role as a building block for complex organic molecules .

Case Study 1: Environmental Toxicology

A study investigated the use of 4-Pentyn-2-ol in QSAR modeling to assess the toxicity levels of various organic compounds. The findings indicated that structural features significantly influence toxicity predictions, showcasing how 4-Pentyn-2-ol can aid researchers in understanding environmental impacts .

Case Study 2: Organometallic Chemistry

In another research project, scientists synthesized rhenium complexes using 4-Pentyn-2-ol as a key reagent. The resulting compounds exhibited catalytic properties that were further explored for their potential applications in organic transformations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| QSAR Studies | Used to model toxicity levels of organic compounds | Structural features correlate with toxicity predictions |

| Organometallic Synthesis | Precursor for Fischer-type rhenium complexes | Catalytic properties explored |

| Cycloaddition Reactions | Synthesis of C-aryl glycosides | Important for pharmaceutical applications |

| Nitrogen Heterocycles | Building block for complex organic molecules | Relevant for medicinal chemistry |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2R)-4-Pentyn-2-ol but differ in functional groups, chain length, or stereochemistry:

Key Observations :

- Alkyne vs. Alkene: The triple bond in 4-pentyn-2-ol enables alkyne-specific reactions (e.g., Sonogashira coupling), while 4-penten-2-ol participates in alkene-based couplings (e.g., Heck reactions) .

- Chain Length : 4-Heptyn-2-ol (C7) may exhibit lower volatility and altered reactivity due to increased hydrophobicity compared to 4-pentyn-2-ol (C5) .

Reactivity and Functional Group Comparisons

Physical Property Trends

| Property | (2R)-4-Pentyn-2-ol | 4-Heptyn-2-ol | 2-Methyl-4-penten-2-ol |

|---|---|---|---|

| Molecular Weight | 84.12 | 112.17 | 100.16 |

| Boiling Point (°C) | 126–127 | N/A | N/A |

| Density (g/cm³) | 0.892–0.896 | N/A | N/A |

Note: Longer chain analogs (e.g., 4-heptyn-2-ol) likely have higher boiling points due to increased molecular weight and van der Waals interactions.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the nucleophilic ring-opening of (R)-propylene oxide (27) with lithium acetylide-ethylenediamine complexes (Figure 1). The reaction proceeds under anhydrous conditions in dimethyl sulfoxide (DMSO) at −20°C, yielding (2R)-4-pentyn-2-ol (25) with 89% enantiomeric excess (ee) .

Key Steps :

-

Lithium Acetylide Formation : Acetylene gas is deprotonated by n-butyllithium in tetrahydrofuran (THF) at −78°C to generate lithium acetylide.

-

Epoxide Ring-Opening : The acetylide attacks the less hindered carbon of (R)-propylene oxide, forming a chiral alkoxide intermediate.

-

Acid Quenching : Hydrolysis with sulfuric acid releases the alcohol, preserving the (R)-configuration.

Optimization and Yield Improvements

Table 1: Stereoselective Alkynylation Parameters

| Parameter | Value | Impact on Yield/ee |

|---|---|---|

| Temperature | −78°C to −20°C | Higher ee at lower temps |

| Catalyst (CuI/PdCl₂) | 0.05–0.1 equiv | 85% → 92% yield |

| Solvent | THF/DMSO (3:1) | Optimal proton transfer |

Asymmetric Catalytic Hydrogenation

Substrate Design and Catalysts

Asymmetric hydrogenation of 4-pentyn-2-one (30) using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) achieves 96% ee under 50 bar H₂ pressure. The ketone precursor is synthesized via oxidation of 4-pentyn-2-ol’s racemic mixture, enabling recycling of the undesired (S)-enantiomer.

Critical Factors :

Limitations and Mitigation

-

Side Reactions : Over-hydrogenation to pentane-2-ol occurs at >60°C.

-

Catalyst Loading : 0.5 mol% Ru minimizes costs without compromising efficiency.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 4-pentyn-2-ol in vinyl acetate, leaving (R)-4-pentyn-2-ol unreacted (87% ee ). The process operates at 30°C for 10 hours, with a 59% theoretical yield of the desired (R)-enantiomer.

Advantages :

Substrate Engineering

-

Bulky Esters : tert-Butyl esters improve enzyme selectivity by 15% due to steric hindrance.

-

Solvent Systems : Hexane/isopropanol (4:1) enhances enzyme stability and reaction rates.

Comparative Analysis of Methods

Table 2: Method Comparison for (2R)-4-Pentyn-2-ol Synthesis

| Method | Yield (%) | ee (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Stereoselective Alkynylation | 92 | 89 | High | $$$ |

| Asymmetric Hydrogenation | 85 | 96 | Moderate | $$$$ |

| Enzymatic Resolution | 59 | 87 | Low | $$ |

Key Observations :

Q & A

Q. What are the primary synthetic applications of (2R)-4-pentyn-2-ol in organic chemistry, and what methodologies are used to validate its reactivity?

(2R)-4-Pentyn-2-ol serves as a chiral building block in cycloaddition reactions and metal-catalyzed syntheses. For example, it reacts with aryl nitrile oxides to form c-aryl glycosides via [3+2] cycloaddition, as demonstrated in studies using rhenium (III) benzoyldiazenido complexes . Methodologies to validate these reactions include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and gas chromatography (GC) with chiral columns to confirm enantiopurity .

Q. How should researchers handle and store (2R)-4-pentyn-2-ol to ensure safety and stability?

The compound is classified as a combustible liquid (flash point: 62°C) and poses risks of skin/eye irritation. Safe handling requires:

- Storage : In airtight containers at 2–8°C, away from oxidizing agents.

- PPE : Gloves, goggles, and lab coats to prevent direct contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent combustion .

Q. What analytical techniques are recommended to characterize (2R)-4-pentyn-2-ol and confirm its enantiomeric purity?

Q. What are the ecological and toxicological profiles of (2R)-4-pentyn-2-ol, and how should waste be disposed of?

The compound exhibits moderate aquatic toxicity (96-h LC = 160 mg/L in fathead minnows) . Waste disposal must comply with local regulations, including incineration for organic solvents and neutralization of acidic byproducts. Environmental precautions include avoiding release into waterways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for (2R)-4-pentyn-2-ol in stereoselective cycloadditions?

Key factors include:

- Catalyst Selection : Rhenium or ruthenium catalysts enhance regioselectivity in carbene transfer reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to non-polar media.

- Temperature Control : Reactions at 60–80°C balance yield and stereochemical integrity . Monitor progress via thin-layer chromatography (TLC) and confirm yields using -NMR integration .

Q. What strategies resolve contradictions in reported LC50_{50}50 values for (2R)-4-pentyn-2-ol across different studies?

Discrepancies may arise from variations in test species, exposure durations, or purity of the compound. To address this:

Q. How does the stereochemical configuration of (2R)-4-pentyn-2-ol influence its reactivity in asymmetric catalysis?

The (2R)-configuration directs spatial orientation during metal coordination, favoring specific transition states. For example, in rhenium-mediated carbene transfer, the R-configuration enhances enantioselectivity by ~20% compared to racemic mixtures . Computational modeling (DFT) can predict steric and electronic effects of the chiral center .

Q. What methodologies enable enantiomeric resolution of racemic 4-pentyn-2-ol to isolate the (2R)-enantiomer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.